molecular formula C18H20N8O B2693132 1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea CAS No. 2380041-82-5

1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea

Cat. No. B2693132
CAS RN: 2380041-82-5
M. Wt: 364.413
InChI Key: YUIIPBUDFGDAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea, due to its complex structure, is involved in diverse chemical reactions and synthetic routes for the development of various heterocyclic compounds. Research indicates the utility of similar structures in synthesizing pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidines, and pyridine derivatives, showcasing the compound's relevance in creating molecules with potential biological activity (Abdelhamid, Fahmi, & Alsheflo, 2012). Additionally, oxidative palladium-catalyzed cross-coupling techniques involving pyrimidines have been applied to produce heteroaryl ethers, demonstrating the compound's role in synthesizing complex molecular structures for further chemical and pharmaceutical exploration (Bardhan, Wacharasindhu, Wan, & Mansour, 2009).

Potential Biological Activity and Drug Development

Compounds structurally related to 1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea have been evaluated for various biological activities. For instance, the development and modification of triazolopyridine and pyridotriazine derivatives have been studied for their potential in inhibiting PI3Ks, a key pathway in cancer progression, indicating the utility of such compounds in cancer treatment (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015). Furthermore, the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety, and their potential antimicrobial and antitumor activities, highlight the compound's relevance in the development of new therapeutic agents (Abdelriheem, Mohamed, & Abdelhamid, 2017).

properties

IUPAC Name

1-methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c1-3-8-20-18(27)24(2)14-11-25(12-14)16-7-6-15-21-22-17(26(15)23-16)13-5-4-9-19-10-13/h3-7,9-10,14H,1,8,11-12H2,2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIIPBUDFGDAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(prop-2-en-1-yl)-1-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea

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